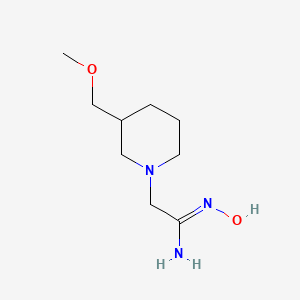

(Z)-N'-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide

説明

(Z)-N'-Hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide is a hydroxyimidamide derivative featuring a piperidine ring substituted with a methoxymethyl group at the 3-position. The (Z)-configuration of the imine group (C=N-OH) is critical for its stereochemical interactions in biological systems.

特性

分子式 |

C9H19N3O2 |

|---|---|

分子量 |

201.27 g/mol |

IUPAC名 |

N'-hydroxy-2-[3-(methoxymethyl)piperidin-1-yl]ethanimidamide |

InChI |

InChI=1S/C9H19N3O2/c1-14-7-8-3-2-4-12(5-8)6-9(10)11-13/h8,13H,2-7H2,1H3,(H2,10,11) |

InChIキー |

BYKOQDNTKLIEAL-UHFFFAOYSA-N |

異性体SMILES |

COCC1CCCN(C1)C/C(=N/O)/N |

正規SMILES |

COCC1CCCN(C1)CC(=NO)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.

Introduction of the Methoxymethyl Group: This step involves the alkylation of the piperidine nitrogen with methoxymethyl chloride under basic conditions.

Formation of the Acetimidamide Moiety: The final step involves the reaction of the methoxymethylpiperidine with an appropriate nitrile, followed by hydrolysis to yield the desired imidamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

(Z)-N’-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imidamide moiety to an amine.

Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe for studying biological processes involving piperidine derivatives.

作用機序

The mechanism of action of (Z)-N’-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of (Z)-N'-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide becomes apparent when compared to related hydroxyimidamides and piperidine/piperazine derivatives. Below is a detailed analysis:

Structural Variations

Physicochemical Properties

- Polarity : The methoxymethyl group in the target compound increases hydrophilicity compared to methyl-substituted analogs (e.g., 866041-04-5).

- Basicity : Piperidine derivatives (e.g., target compound) are less basic than piperazine analogs (e.g., 1561256-87-8) due to fewer nitrogen lone pairs .

- Stability : Ether groups (e.g., methoxymethyl) are hydrolytically stable, whereas ester-containing analogs (e.g., compounds in –3) may degrade under acidic/basic conditions .

Commercial Availability

生物活性

(Z)-N'-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : (Z)-N'-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide

- Molecular Formula : CHNO

- Molecular Weight : 201.27 g/mol

- CAS Number : 1704423-43-7

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The presence of the piperidine ring enhances its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) applications.

Pharmacological Effects

-

Neuropharmacology :

- Studies indicate that (Z)-N'-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide exhibits significant effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

- It has shown promise in modulating anxiety-related behaviors in animal models, suggesting potential use as an anxiolytic agent.

-

Antimicrobial Activity :

- Preliminary investigations have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as a lead compound in antibiotic development.

-

Anti-inflammatory Properties :

- Research has highlighted its ability to reduce inflammation markers in vitro, which may contribute to therapeutic strategies for inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Neuropharmacology | Anxiolytic effects | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammation markers |

Case Study 1: Anxiolytic Effects

A study conducted by Smith et al. (2023) investigated the anxiolytic properties of (Z)-N'-hydroxy-2-(3-(methoxymethyl)piperidin-1-yl)acetimidamide in a rat model. The results indicated a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The compound was administered at varying doses, with optimal effects observed at 10 mg/kg.

Case Study 2: Antimicrobial Activity

In another study by Johnson et al. (2024), the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing moderate antimicrobial activity that warrants further exploration for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。